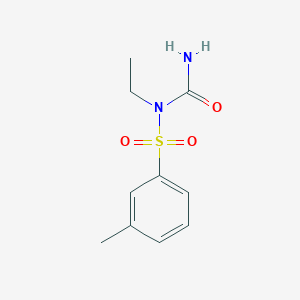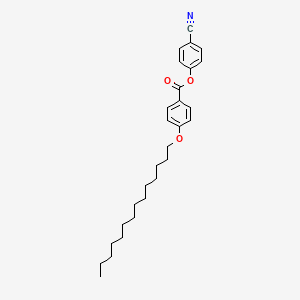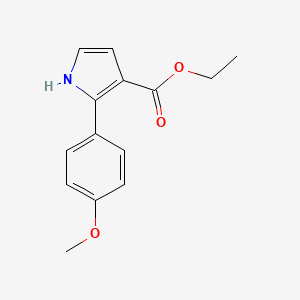
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can be used to introduce various substituents onto the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the pyrrole ring.
科学的研究の応用
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyphenyl group and ethyl ester functional group can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its chemical properties and reactivity.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and other physical properties.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, butyl ester: The butyl ester group can impact the compound’s hydrophobicity and interactions with other molecules.
特性
CAS番号 |
647836-43-9 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)12-8-9-15-13(12)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChIキー |
GFJPHNRCGYSQLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
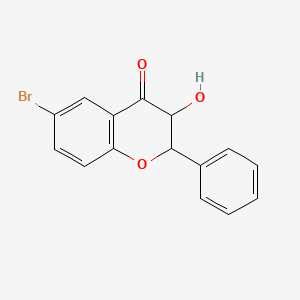
![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
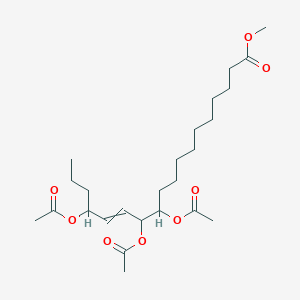
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
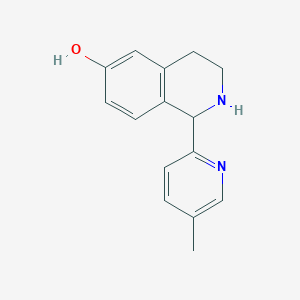

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
